N-Benzoyl-N-prop-2-yn-1-ylglycine

Description

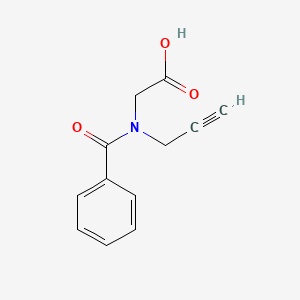

N-Benzoyl-N-prop-2-yn-1-ylglycine is a synthetic glycine derivative characterized by dual substitution at the nitrogen atom: a benzoyl group (C₆H₅CO-) and a propargyl (prop-2-yn-1-yl) group (HC≡C-CH₂-). Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. The compound combines the aromatic stability of the benzoyl moiety with the reactive alkyne functionality of the propargyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Potential applications include its use in click chemistry (via copper-catalyzed alkyne-azide cycloaddition) or as a building block for enzyme inhibitors targeting acetyltransferase or kinase pathways.

Properties

CAS No. |

84691-40-7 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-[benzoyl(prop-2-ynyl)amino]acetic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-8-13(9-11(14)15)12(16)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,15) |

InChI Key |

OEVDWUBNBHGSNA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN(CC(=O)O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N-prop-2-yn-1-ylglycine typically involves the reaction of glycine with benzoyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or ethanol, and the reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-prop-2-yn-1-ylglycine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are used for hydrogenation reactions.

Substitution: Nucleophiles such as amines or alcohols can react with the benzoyl group under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alkenes.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

N-Benzoyl-N-prop-2-yn-1-ylglycine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzoyl-N-prop-2-yn-1-ylglycine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzoyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Benzoyl-N-prop-2-yn-1-ylglycine with three analogous compounds: N-Benzoylglycine (Hippuric Acid) , N-Propargylglycine , and N-Acetyl-N-propargylglycine . Key parameters include molecular properties, reactivity, and biological activity.

| Parameter | This compound | N-Benzoylglycine (Hippuric Acid) | N-Propargylglycine | N-Acetyl-N-propargylglycine |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ | C₉H₉NO₃ | C₅H₇NO₂ | C₇H₉NO₃ |

| Molecular Weight (g/mol) | 217.22 | 179.17 | 129.12 | 155.15 |

| Functional Groups | Benzoyl, propargyl, carboxylate | Benzoyl, carboxylate | Propargyl, carboxylate | Acetyl, propargyl, carboxylate |

| Reactivity | High (alkyne for click chemistry) | Low (inert under mild conditions) | Moderate (alkyne reactivity) | Moderate (acetyl stability) |

| Biological Activity | Potential enzyme inhibitor | Renal excretion marker | Cysteine protease inhibitor | Experimental anticancer agent |

| Solubility (H₂O) | Low (hydrophobic benzoyl group) | High (polar carboxylate) | Moderate | Moderate |

| Melting Point (°C) | 145–148 (decomposes) | 187–190 | 98–102 | 122–125 |

Key Findings:

Reactivity : The propargyl group in this compound enables selective alkyne-based reactions, unlike N-Benzoylglycine, which lacks such functionality. This makes it superior for applications in bioconjugation.

Biological Utility: Compared to N-Propargylglycine (a known inhibitor of hydrogen sulfide biosynthesis), the benzoyl substitution in the target compound may enhance membrane permeability due to increased lipophilicity.

Stability : N-Acetyl-N-propargylglycine exhibits greater thermal stability than the benzoyl variant, likely due to reduced steric strain from the smaller acetyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.